Ethoxydimethylvinylsilane

Description

The exact mass of the compound Dimethylethoxyvinylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8963. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

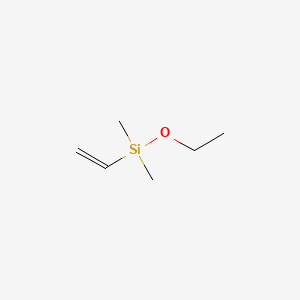

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-ethoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-5-7-8(3,4)6-2/h6H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWCZPTVOYXPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70364-11-3 | |

| Record name | Silane, ethenylethoxydimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70364-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0063812 | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-83-2 | |

| Record name | Vinyldimethylethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxydimethylvinylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxydimethylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Ethoxydimethylvinylsilane

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of ethoxydimethylvinylsilane (CAS No. 5356-82-3), a versatile organosilicon compound. We will delve into its chemical identity, structural properties, synthesis, reactivity, and key applications, particularly its role as a coupling agent and in polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's molecular characteristics and functionalities.

Introduction: Chemical Identity and Significance

This compound, also known by synonyms such as vinyldimethylethoxysilane and dimethylethoxyvinylsilane, is an organosilane compound with significant industrial and research applications.[1][2] Its unique molecular structure, featuring both organic and silicate components, allows it to act as a bridge between different materials, making it invaluable in a variety of chemical processes.[3]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | ethenyl-ethoxy-dimethylsilane | [4] |

| CAS Number | 5356-83-2 | [1][5] |

| Molecular Formula | C6H14OSi | [1][5] |

| Molecular Weight | 130.26 g/mol | [1][5] |

| Boiling Point | 99.0 °C at 760 mmHg | [5] |

| Density | 0.8 g/cm³ | [5] |

| Flash Point | -3.3 °C | [5] |

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is central to its functionality. It consists of a central silicon atom bonded to two methyl groups, one ethoxy group, and one vinyl group.[3]

-

Silicon (Si): The tetrahedral silicon atom forms the backbone of the molecule.

-

Methyl Groups (-CH3): Two methyl groups are directly attached to the silicon atom.

-

Ethoxy Group (-OCH2CH3): This functional group is susceptible to hydrolysis, a key step in its action as a coupling agent.[6][7]

-

Vinyl Group (-CH=CH2): This unsaturated group is highly reactive and can participate in polymerization and cross-linking reactions.[2][3]

The SMILES notation for this compound is CCO(C)C=C.[4][8]

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the protons of the vinyl, ethoxy, and methyl groups, providing information about their chemical environment and connectivity.[9]

-

¹³C NMR: The carbon NMR spectrum would reveal the different carbon environments within the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its functional groups.[10] Key vibrations include Si-O-C stretching, C=C stretching of the vinyl group, and C-H stretching of the methyl and ethoxy groups.[11] The region below 1500 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule.[12]

-

Synthesis and Reactivity

Synthesis

A common method for synthesizing this compound involves the reaction of dimethylvinylchlorosilane with ethanol.[3] This reaction produces this compound and hydrochloric acid as a byproduct. The process requires careful control of reaction conditions to ensure high yield and purity, followed by purification steps like distillation.[3]

Caption: Synthesis workflow of this compound.

Reactivity

The reactivity of this compound is dictated by its two main functional components: the ethoxy group and the vinyl group.

-

Hydrolysis of the Ethoxy Group: The ethoxy group can be hydrolyzed in the presence of water to form a reactive silanol group (-Si-OH).[7] This is the first step in its function as a coupling agent, allowing it to bond with inorganic surfaces.[6][13]

-

Reactions of the Vinyl Group: The vinyl group allows the molecule to undergo polymerization and cross-linking reactions.[3] This makes it a valuable monomer or co-monomer in the synthesis of silicone polymers and other materials.[2]

Applications in Research and Industry

The dual functionality of this compound makes it a versatile compound with numerous applications.

Coupling Agent

As a silane coupling agent, it forms a durable bond between organic and inorganic materials.[13] The ethoxy group reacts with inorganic substrates like glass fibers, silica, and metal oxides, while the vinyl group can copolymerize with an organic polymer matrix.[7][14] This enhances adhesion and improves the mechanical and thermal properties of composite materials.[2][15][16]

Caption: Mechanism of action as a coupling agent.

Polymer Chemistry

This compound is a key raw material in the production of vinyl silicone fluids and silicone resins.[17] It can act as an end-capping reagent to control polymer chain length or be incorporated into the polymer backbone to introduce vinyl functionality for subsequent cross-linking.[17] This is crucial for producing silicone elastomers and rubbers with desirable properties like flexibility, elasticity, and heat resistance.[2][18]

Surface Modification

It is used to modify the surface of various materials to impart desired properties.[19] For example, it can be used to create hydrophobic coatings.[14]

Safety and Handling

This compound is a flammable liquid and can cause irritation to the eyes, skin, and respiratory system.[18] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, in a well-ventilated area.[3] It should be stored in a cool, dry place away from sources of ignition and incompatible materials like strong oxidizing agents and acids.[3] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.[3]

Conclusion

This compound is a valuable organosilicon compound with a unique molecular structure that enables its diverse applications. Its ability to bridge organic and inorganic materials makes it an essential coupling agent in the production of high-performance composites. Furthermore, its role in polymer chemistry allows for the synthesis of advanced silicone materials with tailored properties. A thorough understanding of its molecular structure, reactivity, and safe handling is crucial for its effective utilization in research and industrial settings.

References

- Exploring the Transformative Benefits of this compound in Modern Chemical Applications. (2025-05-25). Hexamethyldisiloxane Manufacturers-Jiancheng.

- China Ethoxy(dimethyl)vinylsilane manufacturer | Silane, ethenylethoxydimethyl- supplier | CAS:5356-83-2. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | CAS 5356-83-2 | SCBT. Santa Cruz Biotechnology.

- Manufacturer of Ethoxy(dimethyl)vinylsilane: Chemical Properties and Market Prospect.

- Ethoxy(dimethyl)

- This compound (C6H14OSi). PubChemLite.

- Manufacturer of this compound: Exploring Its Safety Data and Applic

- This compound. (2024-04-10). ChemBK.

- Dimethylethoxyvinylsilane, 97%. Fisher Scientific.

- SAFETY DATA SHEET. (2024-03-26). Fisher Scientific.

- This compound. (2024-09-02). Dongguan Unionchem - SpecialChem.

- Dimethylethoxyvinylsilane - Optional[1H NMR] - Spectrum. SpectraBase.

- Dimethylethoxyvinylsilane - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

- VINYLDIMETHYLETHOXYSILANE. Gelest, Inc.

- Silane Coupling Agents. Shin-Etsu Silicone.

- Ethoxytrimethylsilane(1825-62-3) 1H NMR spectrum. ChemicalBook.

- Application Notes and Protocols for Vinylethoxysilane as a Coupling Agent in Polymer Composites. Benchchem.

- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL

- Silane Coupling Agents/Adhesion Promoters. Tokyo Chemical Industry Co., Ltd.(JP).

- Silane coupling agents. Shin-Etsu Silicone.

- Vinylsilane synthesis. Organic Chemistry Portal.

- This compound.

- Diethoxydimethylsilane(78-62-6) 1H NMR spectrum. ChemicalBook.

- This compound: Your Source for Enhanced Composites and Surface Tre

- Diethoxy(methyl)vinylsilane - Optional[17O NMR] - Chemical Shifts. SpectraBase.

- IUPAC nomencl

- (Macro)molecules with anchoring moieties: a versatile chemistry to tune the surface properties. (2022-11-03). specific polymers.

- Infrared Spectroscopy. MSU chemistry.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- Interpretation of IR Spectra. (2020-05-22). YouTube.

- Silanol, ethyldimethyl-. National Institute of Standards and Technology.

- Vapor-based polymer coatings for potential biomedical applications. (2025-08-07).

Sources

- 1. scbt.com [scbt.com]

- 2. innospk.com [innospk.com]

- 3. Exploring the Transformative Benefits of this compound in Modern Chemical Applications-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]

- 4. Dimethylethoxyvinylsilane, 97% | Fisher Scientific [fishersci.ca]

- 5. nbinno.com [nbinno.com]

- 6. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 7. benchchem.com [benchchem.com]

- 8. PubChemLite - this compound (C6H14OSi) [pubchemlite.lcsb.uni.lu]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. gelest.com [gelest.com]

- 12. m.youtube.com [m.youtube.com]

- 13. VINYLDIMETHYLETHOXYSILANE | [gelest.com]

- 14. (Macro)molecules with anchoring moieties: a versatile chemistry to tune the surface properties - specific polymers [specificpolymers.com]

- 15. innospk.com [innospk.com]

- 16. Shin-Etsu Silicone : Silane coupling agents [shinetsusilicone-global.com]

- 17. specialchem.com [specialchem.com]

- 18. innospk.com [innospk.com]

- 19. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of Ethoxydimethylvinylsilane

Abstract

Ethoxydimethylvinylsilane is a pivotal organosilane compound, valued for its dual reactivity stemming from the vinyl and ethoxy functionalities. This guide provides an in-depth exploration of its synthesis from dimethylvinylchlorosilane and ethanol. We will delve into the reaction's core principles, present a detailed, field-tested experimental protocol, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough and practical understanding of this synthesis.

Introduction: The Significance of this compound

This compound (EDMVS) is a versatile silane that serves as a crucial building block in a multitude of chemical applications. Its unique molecular architecture, featuring both a hydrolyzable ethoxy group and a polymerizable vinyl group, allows it to act as an effective coupling agent, surface modifier, and monomer in the synthesis of advanced materials.[1] In industries ranging from coatings and adhesives to electronics and pharmaceuticals, EDMVS is instrumental in enhancing product performance by improving adhesion, weather resistance, and durability.[1] A robust and well-understood synthesis route is paramount for ensuring the high purity and consistent quality required for these demanding applications.

The most direct and industrially relevant synthesis of this compound involves the reaction of dimethylvinylchlorosilane with ethanol.[1] This process is favored for its high atom economy and the relatively straightforward nature of the reaction. This guide will provide a comprehensive examination of this synthetic pathway.

The Synthesis Pathway: From Chlorosilane to Ethoxysilane

Core Reaction Principles

The synthesis of this compound from dimethylvinylchlorosilane is a classic nucleophilic substitution reaction at a silicon center. The oxygen atom of ethanol, acting as a nucleophile, attacks the electrophilic silicon atom of dimethylvinylchlorosilane. This results in the displacement of the chloride ion and the formation of a new silicon-oxygen bond, yielding the desired this compound and hydrochloric acid (HCl) as a byproduct.[1]

The reaction is typically carried out in the presence of a tertiary amine, such as triethylamine or pyridine. The amine serves as a hydrogen chloride scavenger, neutralizing the HCl as it is formed. This is crucial for two reasons: firstly, it drives the reaction to completion by removing a product, and secondly, it prevents the acidic HCl from catalyzing undesirable side reactions, such as the polymerization of the vinyl group or the cleavage of the newly formed Si-O-Et bond.

Reaction Mechanism

The mechanism can be broken down into two primary steps, as illustrated in the diagram below:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the silicon atom of dimethylvinylchlorosilane.

-

Proton Transfer and Chloride Elimination: The tertiary amine deprotonates the resulting oxonium ion, and the chloride ion is eliminated, forming the stable this compound and the amine hydrochloride salt.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, condenser, and nitrogen inlet.

-

Dimethylvinylchlorosilane (reactant)

-

Anhydrous ethanol (reactant)

-

Anhydrous triethylamine (HCl scavenger)

-

Anhydrous diethyl ether (solvent)

-

Heating mantle

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: Assemble the three-neck flask under a nitrogen atmosphere. Ensure all glassware is thoroughly dried to prevent hydrolysis of the chlorosilane.

-

Reagent Charging: Charge the flask with anhydrous diethyl ether, anhydrous ethanol, and anhydrous triethylamine. Begin stirring and cool the mixture in an ice bath.

-

Addition of Chlorosilane: Slowly add dimethylvinylchlorosilane dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture will contain the desired product and triethylamine hydrochloride precipitate. Filter the mixture to remove the salt. Wash the salt with a small amount of anhydrous diethyl ether to recover any entrained product.

-

Solvent Removal: Combine the filtrate and the washings. Remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling in the expected range for this compound.

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

Purification by Fractional Distillation

Fractional distillation is the primary method for purifying this compound.[1] This technique separates components of a liquid mixture based on their different boiling points. The purity of the final product is highly dependent on the efficiency of the distillation column.

| Parameter | Value |

| Boiling Point | 93-99 °C |

| Pressure | Atmospheric |

Table 1: Distillation Parameters for this compound.

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

-

GC-MS: This technique separates the components of the sample and provides a mass spectrum for each.[2][4] The retention time in the gas chromatogram is indicative of the compound, and the mass spectrum provides a fragmentation pattern that can be used to confirm the molecular structure.

-

NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.[5][6] The chemical shifts, integration, and coupling patterns of the protons and carbons in the molecule are unique and can be used to definitively identify the compound.

| Technique | Expected Results |

| GC-MS | A major peak corresponding to the molecular weight of this compound (130.26 g/mol ). |

| ¹H NMR | Signals corresponding to the vinyl protons, the ethoxy group protons (methylene and methyl), and the silicon-methyl protons. |

| ¹³C NMR | Resonances for the vinyl carbons, the ethoxy carbons, and the silicon-methyl carbons. |

Table 2: Expected Analytical Data for this compound.

Safety Considerations

Dimethylvinylchlorosilane is a highly flammable, corrosive, and moisture-sensitive compound.[7][8] It reacts violently with water and alcohols, releasing toxic hydrogen chloride gas.[7][9] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8][10][11] All equipment must be properly grounded to prevent static discharge, and non-sparking tools should be used.[7][10] The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.[10]

Conclusion

The synthesis of this compound from dimethylvinylchlorosilane and ethanol is a well-established and efficient method. By carefully controlling the reaction conditions, particularly temperature and moisture, and employing a suitable hydrogen chloride scavenger, a high yield of the desired product can be obtained. Proper purification by fractional distillation and thorough characterization using techniques like GC-MS and NMR are essential to ensure the final product meets the high-purity standards required for its various applications. Adherence to strict safety protocols is paramount throughout the entire process due to the hazardous nature of the starting materials.

References

-

Hexamethyldisiloxane Manufacturers-Jiancheng. (2025, May 25). Exploring the Transformative Benefits of this compound in Modern Chemical Applications. Retrieved from [Link]

-

Gelest, Inc. (2014, November 26). DIMETHYLCHLOROSILANE, 98% Safety Data Sheet. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Consecutive β,β′‐Selective C(sp3)−H Silylation of Tertiary Amines with Dihydrosilanes Catalyzed by B(C6F5)3. Retrieved from [Link]

-

American Chemical Society. (n.d.). Mechanism of interaction between tertiary amines and trichlorosilane. Journal of the American Chemical Society. Retrieved from [Link]

-

Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). Silylation. Retrieved from [Link]

-

Synthesis Workshop. (2023, December 29). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. Retrieved from [Link]

- Google Patents. (n.d.). CN103992343B - A kind of preparation method of dimethyl vinyl chlorosilane.

-

Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturing Ethoxydimethyl(vinyl)silane: Supplier's Feasibility Analysis. Retrieved from [Link]

- Google Patents. (n.d.). CN103012462A - Preparation method of vinyl tris(2,2,2-trifluoro) ethoxyl silane compound.

-

PubMed. (2021, October 18). GC-MS and NMR spectroscopy based metabolite profiling of Panchvalkal kwath (polyherbal formulation). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of ethanol from paraformaldehyde, CO2 and H2. Retrieved from [Link]

-

ResearchGate. (2023, October 14). (PDF) MODELING AND ANALYSIS OF NMR, UV-VIS AND MS SPECTRA FOR THE CHARACTERIZATION OF THE COMPOUND NARCISSIN. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2015, April 1). GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves. Retrieved from [Link]

Sources

- 1. Exploring the Transformative Benefits of this compound in Modern Chemical Applications-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]

- 2. benchchem.com [benchchem.com]

- 3. GC-MS and NMR spectroscopy based metabolite profiling of Panchvalkal kwath (polyherbal formulation) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.fi [fishersci.fi]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. gelest.com [gelest.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to Ethoxydimethylvinylsilane: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Ethoxydimethylvinylsilane (CAS No. 5356-83-2), a versatile organosilicon compound. Designed for researchers, chemists, and materials scientists, this document delves into the fundamental chemical properties, synthesis protocols, reaction mechanisms, and key industrial applications of this important silane. We will explore its role as a molecular bridge in composites and adhesives, a critical crosslinker in silicone elastomers, and a surface modifier for inorganic materials, supported by detailed experimental protocols and mechanistic insights.

Core Concepts: Identification and Physicochemical Properties

This compound is a bifunctional molecule featuring both a hydrolyzable ethoxy group and a reactive vinyl group. This unique structure allows it to chemically interface between inorganic surfaces and organic polymer matrices, making it an indispensable component in advanced materials.[1]

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 5356-83-2[2]

-

Molecular Formula: C₆H₁₄OSi[2]

-

Synonyms: Dimethylethoxyvinylsilane, Vinyldimethylethoxysilane, Silane, ethenylethoxydimethyl-, DiMethylethoxyvinylsilane.[2][3]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to its handling, storage, and application.

| Property | Value | Source(s) |

| Molecular Weight | 130.26 g/mol | [2] |

| Appearance | Colorless, transparent liquid | [4] |

| Odor | Pungent | [4] |

| Boiling Point | 99 °C at 760 mmHg | |

| Flash Point | -23 °C | [4] |

| Solubility | Soluble in common organic solvents | [5] |

| Thermal Stability | Exhibits excellent thermal stability | [5] |

Synthesis and Characterization

The primary industrial synthesis of this compound involves the controlled reaction of dimethylvinylchlorosilane with ethanol. This reaction is a nucleophilic substitution at the silicon center, producing the desired product and hydrochloric acid (HCl) as a byproduct.

General Synthesis Protocol

This protocol outlines a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood using anhydrous techniques, as the chlorosilane reactant is sensitive to moisture.

Materials:

-

Dimethylvinylchlorosilane

-

Anhydrous Ethanol

-

Anhydrous Toluene (or other inert solvent)

-

Triethylamine (or other HCl scavenger)

-

Nitrogen gas supply

-

Standard glass reaction setup (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Setup: Assemble a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a pressure-equalizing dropping funnel.

-

Charging the Reactor: Charge the flask with anhydrous ethanol and an equimolar amount of triethylamine, dissolved in anhydrous toluene.

-

Reactant Addition: Cool the flask in an ice bath. Slowly add an equimolar amount of dimethylvinylchlorosilane via the dropping funnel to the stirred ethanol solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Workup: The triethylamine hydrochloride salt will precipitate. Filter the mixture to remove the salt.

-

Purification: The filtrate contains the product, solvent, and any excess reactants. Purify the this compound by fractional distillation under atmospheric pressure.

Reaction Mechanism

The synthesis proceeds via a standard nucleophilic substitution mechanism at the silicon atom.

Caption: Synthesis of this compound.

Core Applications and Mechanisms of Action

The dual functionality of this compound is the cornerstone of its utility. The ethoxy group provides a pathway for bonding to inorganic substrates, while the vinyl group allows for incorporation into organic polymer chains.

Adhesion Promotion and Coupling Agent in Composites

This compound serves as a molecular bridge at the interface between an inorganic filler/reinforcement (e.g., glass fibers, silica) and an organic polymer matrix. This coupling action significantly improves the mechanical properties and moisture resistance of the composite material.[1][6]

Mechanism of Action: The process occurs in two primary steps:

-

Hydrolysis: In the presence of water, the ethoxy group hydrolyzes to form a reactive silanol group (Si-OH).

-

Condensation: The silanol group condenses with hydroxyl groups on the surface of the inorganic substrate, forming stable covalent siloxane (Si-O-Substrate) bonds. The vinyl group remains oriented towards the polymer matrix, ready to react.[7]

Caption: Hydrosilylation crosslinking mechanism.

Experimental Protocol: Preparation of a PDMS Elastomer This protocol provides a general method for creating a simple crosslinked silicone elastomer.

Materials:

-

Vinyl-terminated polydimethylsiloxane (PDMS) (e.g., 10,000 cSt)

-

Poly(methylhydrosiloxane) (PMHS) or other hydride-functional crosslinker

-

This compound (as an optional chain extender/modifier)

-

Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst), 2% solution in xylene

-

Toluene (for dilution, if necessary)

Procedure:

-

Component A (Base): In a clean container, thoroughly mix the vinyl-terminated PDMS with the desired amount of this compound.

-

Catalyst Addition: To Component A, add the platinum catalyst. A typical loading is 5-10 ppm of platinum relative to the total mass of the polymer and crosslinker. Mix until homogeneous.

-

Component B (Crosslinker): Prepare the hydride-functional crosslinker. The amount needed is determined by the molar ratio of Si-H groups to vinyl groups. A common ratio is 1.5:1 (Si-H:Vinyl) to ensure complete reaction.

-

Mixing: Add Component B to Component A and mix vigorously for 1-2 minutes until the mixture is uniform. Avoid introducing excessive air bubbles.

-

Degassing: Place the mixture in a vacuum chamber to remove any entrapped air until bubbling ceases.

-

Curing: Pour the degassed mixture into a mold and cure in an oven. A typical cure schedule is 60-150 °C for 15-60 minutes, depending on the catalyst concentration and desired properties.

-

Post-Curing (Optional): For applications requiring maximum stability and mechanical properties, a post-cure at a higher temperature (e.g., 150-200 °C) for 2-4 hours can be performed.

Safety, Handling, and Disposal

This compound is a flammable and hazardous chemical that requires careful handling. [4]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat. Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or the environment. Contaminated materials should be treated as hazardous waste.

Conclusion

This compound is a highly versatile and reactive organosilane that plays a critical role in the formulation of advanced materials. Its ability to form robust covalent bonds with both inorganic and organic materials makes it an effective adhesion promoter and coupling agent. Furthermore, its vinyl functionality is essential for the production of high-performance, crosslinked polymers such as silicone elastomers. A thorough understanding of its chemical properties, reaction mechanisms, and handling procedures is paramount for its safe and effective application in research and industry.

References

- Exploring the Transformative Benefits of this compound in Modern Chemical Applic

-

One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. (n.d.). National Institutes of Health. [Link]

-

The Science Behind Adhesion Promoters and Their Impact on Bonding Performance. (n.d.). A&D High Performance Materials. [Link]

-

Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. (n.d.). SiSiB SILICONES. [Link]

-

Silanes as adhesion promoters for paints, inks, coatings, and adhesives. (n.d.). OnlyTRAININGS. [Link]

-

1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker AvanceTM. (n.d.). The Royal Society of Chemistry. [Link]

-

Silicone Elastomers by Step-Growth Polymerization of Monodisperse Dual Functional Silicones. (n.d.). Gelest, Inc.. [Link]

-

Adhesion Mechanisms of Silane Adhesion Promoters in Microelectronic Packaging. (n.d.). ResearchGate. [Link]

-

Manufacturer of this compound: Exploring Its Safety Data and Application. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. [Link]

-

Influence of silane coupling agent on the mechanical performance of flowable fibre-reinforced dental composites. (2022). PubMed. [Link]

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). MDPI. [Link]

-

Selective oxidative devulcanization of hydrosilylation-cured silicone elastomers: enhanced circularity. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

-

[Effect of silane coupling agent on composite-composite bond strength: an in vitro study]. (2018). Zhonghua Kou Qiang Yi Xue Za Zhi. [Link]

-

Cross-linking by hydrosilylation. (n.d.). ResearchGate. [Link]

-

effect of silane coupling agent content on mechanical properties of hydroxyapatite/poly(methyl methacrylate) denture base composite. (2004). SciSpace. [Link]

-

This compound. (n.d.). ChemBK. [Link]

-

Effect of Silane Coupling Agents on Structure and Properties of Carbon Fiber/Silicon Rubber Composites Investigated by Positron Annihilation Spectroscopy. (n.d.). MDPI. [Link]

-

Effects of Coupling Agent and Thermoplastic on the Interfacial Bond Strength and the Mechanical Properties of Oriented Wood Strand–Thermoplastic Composites. (n.d.). MDPI. [Link]

-

Manufacturer of Ethoxy(dimethyl)vinylsilane: Chemical Properties and Market Prospect. (n.d.). Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube. [Link]

-

A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. (n.d.). MDPI. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. [Link]

-

Spectra. (n.d.). Oxford Instruments. [Link]

-

Synthesis, experimental, and molecular dynamics simulation of the ESI-CID spectrum of the nerve agent Novichok analog O-2-methoxyethyl N-[bis(dimethylamino)methylidene]-P-methylphosphonamidate. (n.d.). ResearchGate. [Link]

-

Thermodynamic Modeling and Experimental Implementation of the Synthesis of Vanadium Oxide Films. (n.d.). ResearchGate. [Link]

Sources

- 1. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]

- 2. scbt.com [scbt.com]

- 3. innospk.com [innospk.com]

- 4. innospk.com [innospk.com]

- 5. Exploring the Transformative Benefits of this compound in Modern Chemical Applications-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]

- 6. Influence of silane coupling agent on the mechanical performance of flowable fibre-reinforced dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stuk.solutions [stuk.solutions]

A Technical Guide to the Spectroscopic Characterization of Ethoxydimethylvinylsilane

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethoxydimethylvinylsilane (CAS 5356-83-2), a versatile organosilicon compound.[1][2] Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectroscopic observations and provides validated experimental protocols for data acquisition.

This compound, with the molecular formula C₆H₁₄OSi, is a valuable bifunctional molecule.[1][2] Its structure, featuring both a reactive vinyl group and a hydrolyzable ethoxy group, makes it an important crosslinking agent, adhesion promoter, and surface modifier in a variety of applications.[3] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation in these contexts.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds. For a molecule like this compound, ¹H and ¹³C NMR provide unambiguous information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl, ethoxy, and dimethylsilyl protons. The chemical shifts (δ) are influenced by the electronegativity of the neighboring atoms and the anisotropic effects of the double bond.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Si-CH=CH ₂ (trans) | 5.95 | Doublet of Doublets (dd) | Jtrans = 20.2, Jgem = 4.0 | 1H |

| Si-CH =CH₂ | 6.15 | Doublet of Doublets (dd) | Jtrans = 20.2, Jcis = 14.5 | 1H |

| Si-CH=CH ₂ (cis) | 5.70 | Doublet of Doublets (dd) | Jcis = 14.5, Jgem = 4.0 | 1H |

| O-CH ₂-CH₃ | 3.70 | Quartet (q) | J = 7.0 | 2H |

| O-CH₂-CH ₃ | 1.20 | Triplet (t) | J = 7.0 | 3H |

| Si-(CH ₃)₂ | 0.15 | Singlet (s) | - | 6H |

Expert Interpretation: The vinyl protons exhibit a complex splitting pattern (dd) due to geminal, cis, and trans couplings. The downfield shift of these protons is characteristic of their attachment to a silicon atom. The ethoxy group presents a classic quartet-triplet pattern, indicative of a freely rotating ethyl group. The upfield signal for the dimethylsilyl protons is a hallmark of methyl groups attached to silicon. The relative integration of these signals (3:2:3:6) confirms the proton count of the vinyl, methylene, methyl of the ethoxy, and dimethylsilyl groups, respectively. For similar vinylsilane compounds, the vinyl protons typically resonate in the 5.5-6.5 ppm range.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-C H=CH₂ | 139.0 |

| Si-CH=C H₂ | 132.5 |

| O-C H₂-CH₃ | 58.0 |

| O-CH₂-C H₃ | 18.0 |

| Si-(C H₃)₂ | -2.0 |

Expert Interpretation: The vinyl carbons are observed in the typical alkene region of the spectrum. The carbon attached to the silicon (Si-C H=CH₂) is generally more downfield. The ethoxy carbons appear at expected chemical shifts for an ether-like linkage. Notably, the dimethylsilyl carbons are shifted significantly upfield, often appearing at or below 0 ppm relative to tetramethylsilane (TMS), which is a characteristic feature of carbons directly bonded to silicon.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Due to the volatility and moisture sensitivity of this compound, sample preparation should be conducted in a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen).

-

Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent can slightly influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to the sample.

-

Set the sample temperature (typically 298 K).

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3055 | =C-H stretch | Medium |

| ~2975 | C-H stretch (methyl/methylene) | Strong |

| ~1600 | C=C stretch (vinyl) | Medium |

| ~1410 | =C-H in-plane bend | Medium |

| ~1250 | Si-CH₃ symmetric deformation | Strong |

| ~1080 | Si-O-C stretch | Strong |

| ~960 | =C-H out-of-plane bend | Strong |

| ~840 | Si-C stretch | Medium |

Expert Interpretation: The IR spectrum of this compound is dominated by strong absorptions corresponding to the Si-O-C and Si-CH₃ groups.[1] The presence of the vinyl group is confirmed by the C=C stretching vibration around 1600 cm⁻¹ and the characteristic C-H stretching and bending vibrations. The strong Si-O-C stretch around 1080 cm⁻¹ is a key diagnostic peak for alkoxysilanes. The data presented is consistent with the evaluated infrared reference spectrum from the Coblentz Society's collection.[1]

Experimental Protocol for IR Spectroscopy

Objective: To obtain a high-quality IR spectrum of liquid this compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the spectrometer.

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Average a suitable number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Proposed Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 103 | [M - C₂H₃]⁺ (Loss of vinyl) |

| 85 | [M - OC₂H₅]⁺ (Loss of ethoxy) |

| 73 | [(CH₃)₂SiOH]⁺ |

| 59 | [Si(CH₃)₂H]⁺ |

Expert Interpretation: The molecular ion peak ([M]⁺) is expected at m/z 130, corresponding to the molecular weight of this compound.[1][2] Common fragmentation pathways for organosilanes include the loss of alkyl or alkoxy groups. The loss of a methyl group (m/z 115) is a very common fragmentation for compounds containing a dimethylsilyl moiety. The loss of the ethoxy group (m/z 85) is also a prominent fragmentation pathway. The presence of these key fragments provides strong evidence for the structure of the molecule. The analysis of organosilanes by GC-MS is a well-established technique.[6]

Experimental Protocol for GC-MS

Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

-

Instrument Setup:

-

Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5).

-

Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-200). Electron ionization (EI) at 70 eV is a standard method.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

IV. Interplay of Spectroscopic Techniques

The power of spectroscopic analysis lies in the synergistic use of multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated characterization of the molecule.

Caption: Workflow illustrating the complementary information obtained from different spectroscopic techniques for the structural elucidation of this compound.

V. Conclusion

This technical guide has provided a detailed overview of the expected and observed spectroscopic data for this compound. By integrating ¹H NMR, ¹³C NMR, IR, and MS data, a complete and confident structural assignment can be made. The provided experimental protocols offer a validated starting point for researchers needing to acquire and interpret their own data. A thorough understanding of these spectroscopic signatures is essential for anyone working with this versatile and industrially significant organosilane.

References

- Exploring the Transformative Benefits of this compound in Modern Chemical Applications - Hexamethyldisiloxane Manufacturers-Jiancheng. (n.d.).

- Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. (2024, May 9).

- Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (n.d.). PubMed.

- How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. (n.d.). Kintek Solution.

- IR Spectroscopy of Liquids. (n.d.). Organic Chemistry at CU Boulder.

- Vinyltrimethoxysilane(2768-02-7) IR Spectrum. (n.d.). ChemicalBook.

- Silane, ethenylethoxydimethyl-. (n.d.). NIST WebBook.

- Vinylsilane | C2H6Si | CID 81714. (n.d.). PubChem.

- a) ¹H NMR spectrum from 5.4–6.4 ppm of the (Z)‐vinylsilane 7. b) ¹H NMR... (n.d.). ResearchGate.

- Liquid. (n.d.).

- This compound | CAS 5356-83-2. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. Silane, ethenylethoxydimethyl- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. Exploring the Transformative Benefits of this compound in Modern Chemical Applications-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal stability and decomposition of Ethoxydimethylvinylsilane

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Ethoxydimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (EDMVS) is a versatile organosilicon compound that holds a significant position in advanced materials science. Its molecular structure, featuring a reactive vinyl group and a hydrolyzable ethoxy group attached to a silicon atom, makes it a valuable crosslinking agent, coupling agent, and monomer.[1][2] EDMVS is integral to the synthesis of durable polymers, coatings, adhesives, and electronic materials where it enhances adhesion, durability, and resistance to environmental factors.[1] A critical parameter governing its application and processing is its thermal stability. Understanding the behavior of EDMVS at elevated temperatures, its decomposition threshold, and the resulting byproducts is paramount for ensuring material integrity, predicting product lifetime, and optimizing manufacturing processes. This guide provides a comprehensive technical overview of the methodologies used to characterize the thermal properties of EDMVS, delving into its stability profile and decomposition pathways.

Physicochemical Properties of this compound

A foundational understanding of the material begins with its basic physicochemical properties. These data are essential for handling, storage, and designing experimental parameters.

| Property | Value | Reference(s) |

| CAS Number | 5356-83-2 | [3] |

| Molecular Formula | C₆H₁₄OSi | [3] |

| Molecular Weight | 130.26 g/mol | [3] |

| Boiling Point | 99-100 °C | [2] |

| Density | 0.790 g/mL at 20 °C | [2] |

| Flash Point | 4 °C | [2] |

| Refractive Index | 1.3983 at 20 °C | [2] |

| Alternate Names | Vinyldimethylethoxysilane, Dimethylethoxyvinylsilane | [2][3] |

Core Methodologies for Thermal Analysis

To comprehensively evaluate the thermal stability of this compound, a multi-faceted analytical approach is required. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for determining the thermal stability of a material. It measures the change in mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[4] This analysis directly reveals the onset temperature of decomposition and the kinetics of the degradation process.

-

Instrument Preparation: Ensure the TGA instrument, including the microbalance and furnace, is calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere Selection: Purge the furnace with the desired gas at a constant flow rate (e.g., 60 mL/min).[5]

-

Inert Atmosphere (Nitrogen or Argon): To study the intrinsic thermal decomposition pathway without oxidative influence.

-

Oxidative Atmosphere (Air): To evaluate stability in a processing environment where oxygen is present.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 800 °C).[5]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tmax), which signifies the peak decomposition temperature.[5]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is used to detect thermal transitions such as melting, crystallization, and glass transitions, which can provide insights into the material's physical state changes before decomposition.[8]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Place a small amount of this compound (2-5 mg) into a hermetically sealed aluminum DSC pan to prevent volatilization before decomposition.

-

Atmosphere: Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) through the sample chamber.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Ramp the temperature from ambient to a point just below the onset of decomposition (determined by TGA) at a controlled rate (e.g., 10 °C/min). This scan removes any prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Second Heating Scan: Reheat the sample at the same controlled rate (e.g., 10 °C/min). This scan provides data on the intrinsic thermal properties of the material.[7]

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition or curing) will appear as peaks or shifts in the baseline.[7][8]

Elucidation of Decomposition Pathways and Products

While TGA and DSC define when a material degrades, they do not identify what it degrades into. For this, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the definitive analytical technique.

Decomposition Mechanisms of Organosilanes

The thermal decomposition of organosilicon compounds is a complex process involving the cleavage of the weakest bonds at a given temperature.[9] For this compound, several bond dissociation pathways are possible:

-

Si-C Bond Cleavage: The Si-Vinyl or Si-Methyl bonds can break, leading to the formation of radical species. The initial step in the pyrolysis of similar compounds like tetramethylsilane is the homolytic cleavage of a Si-C bond.[10]

-

Si-O and C-O Bond Cleavage: The ethoxy group can decompose via cleavage of the Si-O or the C-O bond.

-

Rearrangements and Eliminations: Initial radical products can undergo subsequent reactions, including hydrogen abstraction, rearrangements, and elimination of stable molecules like ethylene, methane, or hydrogen gas.[10] The formation of reactive intermediates such as silenes (compounds with Si=C double bonds) is a known phenomenon in the pyrolysis of organosilanes.[10][11][12]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful method for identifying the fragments produced during thermal decomposition.[13] A sample is heated rapidly to a high temperature in an inert atmosphere, and the resulting volatile products (pyrolyzates) are immediately separated by gas chromatography and identified by mass spectrometry.[13][14]

-

Sample Preparation: A small amount of the liquid sample (typically in the microgram range) is placed into a pyrolysis sample cup.

-

Pyrolysis Program:

-

The sample cup is introduced into the pyrolyzer, which is interfaced directly with the GC injector.

-

The sample is rapidly heated to the desired pyrolysis temperature (e.g., 700 °C, selected based on TGA data) and held for a short duration (e.g., 10-20 seconds).

-

-

Gas Chromatography (GC):

-

The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column.

-

The components are separated based on their boiling points and affinity for the column's stationary phase using a specific temperature program (e.g., start at 40 °C, ramp to 300 °C).

-

-

Mass Spectrometry (MS):

-

As components elute from the GC column, they enter the mass spectrometer.

-

They are ionized (typically by electron impact), and the resulting fragment ions are separated by their mass-to-charge ratio.

-

-

Data Analysis: The resulting mass spectrum for each separated peak is compared against a spectral library (e.g., NIST) to identify the individual decomposition products.

Potential Decomposition Products

Based on the structure of this compound, the following table summarizes the likely decomposition products that could be identified via Py-GC/MS.

| Product Class | Example Compounds | Likely Origin |

| Hydrocarbons | Methane, Ethane, Ethylene, Benzene | Cleavage of methyl and vinyl groups; subsequent reactions |

| Alcohols | Ethanol | Cleavage of the Si-O or O-C₂H₅ bond |

| Silanes | Dimethylvinylsilane, Ethoxydimethylsilane | Radical recombination or hydrogen abstraction |

| Siloxanes | Hexamethyldisiloxane, various cyclic and linear siloxanes | Rearrangement and condensation reactions of silicon-containing fragments |

| Silenes/Silylenes | Dimethylsilene (Me₂Si=CH₂) | Intermediate species formed during high-temperature decomposition[10] |

Visualized Workflows and Pathways

Integrated Thermal Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal characterization study.

Plausible Initial Decomposition Steps

This diagram outlines potential initial bond cleavage events during the thermal decomposition of this compound.

Conclusion

This compound exhibits robust thermal stability, a key characteristic for its wide-ranging applications in material science. A comprehensive evaluation of this stability requires a synergistic approach, employing TGA to define decomposition temperatures, DSC to observe physical transitions, and Py-GC/MS to elucidate the complex array of decomposition products. The degradation mechanism is intricate, initiated by the homolytic cleavage of its covalent bonds, leading to a cascade of radical reactions that produce a variety of smaller hydrocarbon and silicon-containing species. The methodologies and insights presented in this guide provide a robust framework for researchers and developers to accurately characterize the thermal properties of this compound, enabling the informed design and application of next-generation materials.

References

- Exploring the Transformative Benefits of this compound in Modern Chemical Applications. (2025). Hexamethyldisiloxane Manufacturers-Jiancheng.

- Thermal and Photochemical Reactions of Organosilicon Compounds. (n.d.). MDPI.

- Organosilicon chemistry. (n.d.). Wikipedia.

- Organosilicon Chemistry. (n.d.). American Chemical Society.

- Organosilicon Compounds. (2020). Lucknow University.

- Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. (2022). PMC - NIH.

- Differential scanning calorimetry (DSC) diagram of ethylene vinyl... (n.d.).

- Study of Silane Decomposition during the Combustion of Renewable Natural Gas. (2025).

- Vinylsilane. (n.d.). Wikipedia.

- This compound | CAS 5356-83-2 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). (n.d.).

- DSC Analysis of Polymers | Thermal. (n.d.).

- This compound. (2024). ChemBK.

- Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. (2018). RSC Publishing.

- Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. (n.d.). Archimer.

- Thermogravimetric analysis ppt | PPTX. (n.d.). Slideshare.

- How Is DSC Used For Plastic Analysis?. (2025). YouTube.

- VINYLDIMETHYLETHOXYSILANE. (n.d.). Gelest, Inc..

- Kinetics of the Thermal Decomposition of Ethylsilane: Shock-Tube and Modeling Study | Request PDF. (2021).

- Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. (n.d.). MDPI.

- Thermal Stability and Decomposition of Hexadecyltrimethoxysilane: A Technical Guide. (n.d.). Benchchem.

Sources

- 1. Exploring the Transformative Benefits of this compound in Modern Chemical Applications-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]

- 2. VINYLDIMETHYLETHOXYSILANE | [gelest.com]

- 3. scbt.com [scbt.com]

- 4. Thermogravimetric analysis ppt | PPTX [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. azom.com [azom.com]

- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 8. youtube.com [youtube.com]

- 9. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 12. lkouniv.ac.in [lkouniv.ac.in]

- 13. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 14. archimer.ifremer.fr [archimer.ifremer.fr]

An In-depth Technical Guide to the Solubility of Ethoxydimethylvinylsilane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of ethoxydimethylvinylsilane in a variety of common organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecular interactions governing solubility, offers a detailed, categorized solubility profile, and presents a robust experimental protocol for determining miscibility. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for the effective application and handling of this compound.

Introduction to this compound: A Versatile Silane Coupling Agent

This compound (CAS No. 5356-83-2) is a valuable organosilicon compound characterized by the presence of an ethoxy group, two methyl groups, and a vinyl group attached to a central silicon atom.[1][2] This unique molecular architecture imparts a dual reactivity that makes it a highly effective coupling agent and surface modifier. The vinyl group provides a site for polymerization and cross-linking reactions, while the ethoxy group can be hydrolyzed to form silanols, which can then condense with hydroxyl groups on the surfaces of inorganic materials.[1] This ability to bridge organic and inorganic materials has led to its widespread use in adhesives, sealants, coatings, and as a key component in the synthesis of silicone-based polymers.[3][4] A thorough understanding of its solubility in various organic solvents is paramount for its successful formulation and application.

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄OSi | [2][5] |

| Molecular Weight | 130.26 g/mol | [2][5] |

| Boiling Point | 99.0 °C at 760 mmHg | [5] |

| Density | 0.8 g/cm³ | [5] |

| Flash Point | -3.3 °C | [5] |

Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility profile is determined by its molecular structure, which possesses both nonpolar and moderately polar characteristics.

-

Nonpolar Character: The two methyl groups and the vinyl group contribute to the nonpolar nature of the molecule. These hydrocarbon moieties readily interact with nonpolar solvents through van der Waals forces.

-

Polar Character: The ethoxy group introduces a degree of polarity due to the electronegativity difference between the oxygen and silicon/carbon atoms. This allows for dipole-dipole interactions with polar solvents.

However, the dominant feature of this compound is its largely nonpolar character. Consequently, it exhibits high solubility in nonpolar and weakly polar organic solvents and is insoluble in highly polar solvents like water.[3]

The following diagram illustrates the key molecular interactions that influence the solubility of this compound.

Caption: Molecular interactions governing solubility.

Solubility Profile of this compound

| Solvent Category | Solvent | Polarity Index | Expected Solubility |

| Nonpolar | Hexane | 0.1 | Miscible |

| Toluene | 2.4 | Miscible | |

| Diethyl Ether | 2.8 | Miscible | |

| Chloroform | 4.1 | Miscible | |

| Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | Miscible |

| Acetone | 5.1 | Miscible | |

| Ethyl Acetate | 4.4 | Miscible | |

| Acetonitrile | 5.8 | Soluble | |

| Polar Protic | Ethanol | 4.3 | Soluble |

| Methanol | 5.1 | Soluble | |

| Isopropanol | 3.9 | Soluble | |

| Insoluble | Water | 10.2 | Insoluble |

Note: "Miscible" indicates solubility in all proportions. "Soluble" suggests a high degree of solubility, though not necessarily in all proportions.

Experimental Determination of Miscibility: A Step-by-Step Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol is a robust method for determining the miscibility of this compound in a given organic solvent at room temperature. This method is adapted from standard laboratory procedures for assessing liquid-liquid miscibility.

Materials and Equipment

-

This compound (≥98% purity)

-

Test Solvents (analytical grade)

-

10 mL Graduated Cylinders (x2)

-

15 mL Conical Test Tubes with Stoppers

-

Vortex Mixer

-

Pipettes and Pipette Tips

-

Safety Goggles, Lab Coat, and Chemically Resistant Gloves

Experimental Workflow

The following diagram outlines the workflow for the miscibility determination.

Caption: Experimental workflow for miscibility testing.

Detailed Procedure

-

Preparation: Ensure all glassware is clean and dry. Don appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Measurement: Using a clean 10 mL graduated cylinder, measure 2.0 mL of this compound. In a separate clean 10 mL graduated cylinder, measure 8.0 mL of the test solvent.

-

Mixing: Carefully transfer both the this compound and the test solvent into a 15 mL conical test tube.

-

Agitation: Securely stopper the test tube and vortex the mixture for 30 seconds to ensure thorough mixing.

-

Observation: Place the test tube in a rack and allow it to stand undisturbed for 5 minutes.

-

Analysis: Observe the mixture against a well-lit background.

-

Miscible: The solution will appear as a single, clear, and homogenous phase.

-

Immiscible or Partially Soluble: The solution will appear cloudy, or two distinct layers will be visible.

-

Causality and Self-Validation

-

Rationale for Ratios: The 1:4 and other tested ratios are chosen to assess miscibility across a range of concentrations. True miscibility should hold at all proportions.

-

Vortexing: Vigorous mixing ensures that the two liquids have ample opportunity to interact at the molecular level.

-

Standing Time: Allowing the mixture to stand is crucial for the separation of immiscible liquids, which may take a few minutes.

-

Visual Inspection: This is a reliable and immediate method for determining miscibility. For a more quantitative analysis, techniques like gas chromatography could be employed to determine the concentration of the solute in each phase if separation occurs.

Safety and Handling Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Flammability: Keep away from heat, sparks, and open flames. Use in a well-ventilated area, preferably in a fume hood.

-

Health Hazards: May cause skin and eye irritation. Avoid inhalation of vapors.

-

Personal Protective Equipment: Always wear safety goggles, a lab coat, and chemically resistant gloves when handling this compound.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound exhibits excellent solubility in a wide range of nonpolar and moderately polar organic solvents, a characteristic that is fundamental to its utility in various industrial and research applications. This guide has provided a detailed overview of the principles governing its solubility, a comprehensive solubility profile, and a practical, step-by-step protocol for experimental verification. By understanding and applying the information presented herein, researchers and formulation scientists can effectively utilize this compound in their work, ensuring optimal performance and safety.

References

- Hexamethyldisiloxane Manufacturers-Jiancheng. (2025, May 25). Exploring the Transformative Benefits of this compound in Modern Chemical Applications.

- Ningbo Inno Pharmchem Co., Ltd. Manufacturer of Ethoxy(dimethyl)vinylsilane: Chemical Properties and Market Prospect.

- NINGBO INNO PHARMCHEM CO.,LTD. China Ethoxy(dimethyl)vinylsilane manufacturer | Silane, ethenylethoxydimethyl- supplier | CAS:5356-83-2.

- Ningbo Inno Pharmchem Co.,Ltd. Manufacturer of this compound: Exploring Its Safety Data and Application.

- Ningbo Inno Pharmchem Co.,Ltd. Ethoxy(dimethyl)vinylsilane: A Versatile Chemical for Industrial Applications - Manufacturer's Guide.

- Santa Cruz Biotechnology. This compound | CAS 5356-83-2.

- ASTM D1722-09, Standard Test Method for Water Miscibility of Water-Soluble Solvents, ASTM International, West Conshohocken, PA, 2017.

- Tuition Tube. (2016, September 25). Liquid-liquid miscibility of three liquid systems and one tie line.

Sources

An In-depth Technical Guide to the Basic Reactivity of the Vinyl and Ethoxy Groups in Ethoxydimethylvinylsilane

Abstract

Ethoxydimethylvinylsilane (EDMVS) is a bifunctional organosilicon compound of significant interest in materials science and synthetic chemistry. Its unique structure, featuring both a reactive vinyl group and a hydrolyzable ethoxy group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the fundamental reactivity of these two functional groups, offering insights into their distinct reaction mechanisms, influencing factors, and synthetic applications. Detailed experimental protocols for key transformations, including platinum-catalyzed hydrosilylation of the vinyl group and acid- or base-catalyzed hydrolysis and condensation of the ethoxy group, are presented. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry of this compound and its potential applications.

Introduction: The Duality of this compound

This compound, with the chemical formula C₆H₁₄OSi, possesses a valuable combination of organic and inorganic reactivity within a single molecule.[1] The vinyl group serves as a versatile handle for organic transformations such as hydrosilylation, polymerization, and electrophilic substitution. Concurrently, the ethoxy group provides a pathway for inorganic chemistry, primarily through hydrolysis and condensation reactions, leading to the formation of siloxane bonds (Si-O-Si). This dual nature makes EDMVS a valuable monomer for the synthesis of functional polymers, a coupling agent for modifying surfaces, and a crosslinking agent in various material applications.[2] Understanding the distinct and potentially selective reactivity of each group is paramount for harnessing the full potential of this compound.

Reactivity of the Ethoxy Group: Hydrolysis and Condensation

The ethoxy group attached to the silicon atom is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[2][3] This process is the initial step in the formation of siloxane networks, which are the backbone of silicone polymers and are crucial for the adhesion of silanes to inorganic substrates.

Mechanism of Hydrolysis and Condensation

The hydrolysis of the ethoxy group in this compound proceeds via a nucleophilic substitution at the silicon center. The mechanism, however, differs significantly under acidic and basic conditions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom of the ethoxy group, making it a better leaving group (ethanol).[4][5] This is followed by a nucleophilic attack of a water molecule on the silicon atom.[4] This process is generally considered to be a bimolecular displacement reaction (SN2-Si).[2]

The subsequent condensation of the newly formed silanol groups (Si-OH) is also accelerated in acidic environments. This leads to the formation of siloxane bonds and the elimination of water. Acid-catalyzed condensation tends to produce less branched, more linear or randomly branched polymeric structures.[2]

Base-Catalyzed Hydrolysis: